[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the generation of trifluoromethyl radicals that react with cyclohexene intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing cost-effective and scalable reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) under metal-free conditions . This method ensures high yields and selectivity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of trifluoromethylated ketones or aldehydes.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of substituted cyclohexene derivatives with various functional groups.
Scientific Research Applications
[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: Known for their use as intermediates in the synthesis of fluorinated pharmaceuticals.
α-(Trifluoromethyl)styrenes: Utilized in organic synthesis for the preparation of complex fluorinated compounds.
Uniqueness
[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both a trifluoromethyl group and a hydroxyl group on the cyclohexene ring allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-2,6-7,12H,3-5H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVXWCIAQPSQDY-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.